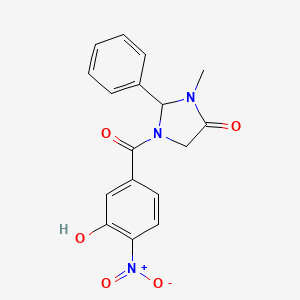
1-(3-Hydroxy-4-nitrobenzoyl)-3-methyl-2-phenylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-4-nitrobenzoyl)-3-methyl-2-phenylimidazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a nitro group, a hydroxy group, and an imidazolidinone ring, making it a versatile molecule for scientific research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-4-nitrobenzoyl)-3-methyl-2-phenylimidazolidin-4-one typically involves multiple steps, starting with the nitration of 3-hydroxybenzoic acid to introduce the nitro group at the 4-position. This is followed by the formation of the imidazolidinone ring through a condensation reaction with phenylglyoxal and methylamine under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The nitro group in the compound can be oxidized to form a nitroso group or further oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, resulting in a different set of chemical properties.
Substitution: The hydroxy group can undergo substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Reagents like acyl chlorides and alcohols are used for esterification, while alkyl halides are used for etherification.
Major Products Formed:
Oxidation: Nitroso derivatives and carboxylic acids.
Reduction: Amino derivatives.
Substitution: Esters and ethers.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Hydroxy-4-nitrobenzoyl)-3-methyl-2-phenylimidazolidin-4-one exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would vary based on the application and the biological system .
Comparison with Similar Compounds
3-Hydroxy-4-nitrobenzoic acid: Similar structure but lacks the imidazolidinone ring.
4-Hydroxy-3-nitrobenzaldehyde: Similar nitro and hydroxy groups but different functional groups.
Imidazolidinone derivatives: Other compounds with the imidazolidinone ring but different substituents.
Uniqueness: 1-(3-Hydroxy-4-nitrobenzoyl)-3-methyl-2-phenylimidazolidin-4-one is unique due to its combination of nitro, hydroxy, and imidazolidinone functionalities, which provide it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3-hydroxy-4-nitrobenzoyl)-3-methyl-2-phenylimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-18-15(22)10-19(16(18)11-5-3-2-4-6-11)17(23)12-7-8-13(20(24)25)14(21)9-12/h2-9,16,21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGYXRZGHXJYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(CC1=O)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea](/img/structure/B6970569.png)
![2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]acetamide](/img/structure/B6970577.png)
![[4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6970578.png)
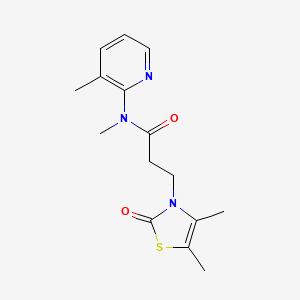
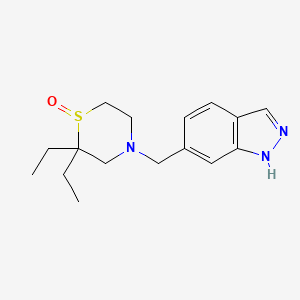
![N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]-1-sulfamoylpiperidine-4-carboxamide](/img/structure/B6970590.png)
![Methyl 3-[5-(2,3,4-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B6970592.png)
![2-[(3-Methoxy-3-methylpiperidin-1-yl)methyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B6970604.png)
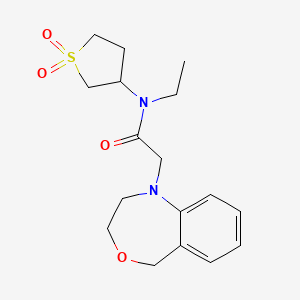
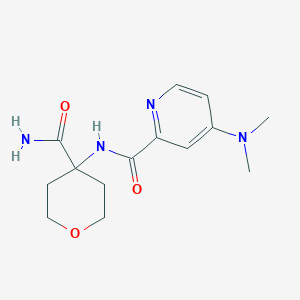
![1-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]-3,5-dihydro-2H-4,1-benzoxazepine](/img/structure/B6970618.png)
![2-[4-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]piperazin-1-yl]ethanesulfonamide](/img/structure/B6970620.png)

![N-methyl-1-(2-methylpyrazol-3-yl)-N-[(1-methyltriazol-4-yl)methyl]methanamine](/img/structure/B6970642.png)
